molecular formula C21H21O4P B1615071 Diphenyl p-isopropylphenyl phosphate CAS No. 55864-04-5

Diphenyl p-isopropylphenyl phosphate

Cat. No. B1615071
CAS RN: 55864-04-5
M. Wt: 368.4 g/mol
InChI Key: JUHFQCKQQLMGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenyl p-isopropylphenyl phosphate, also known as 4-isopropylphenyl diphenyl phosphate, is a compound with the molecular formula C21H21O4P . It is also known by other synonyms such as phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester . The compound has a molecular weight of 368.4 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is diphenyl (4-propan-2-ylphenyl) phosphate . The InChI string representation is InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3 . The canonical SMILES representation is CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 .


Physical And Chemical Properties Analysis

Diphenyl p-isopropylphenyl phosphate is a viscous light yellow liquid . It has a molecular weight of 368.4 g/mol, a computed XLogP3 of 5.7, and does not have any hydrogen bond donors. It has 4 hydrogen bond acceptors and 7 rotatable bonds . The exact mass is 368.11774614 g/mol and the monoisotopic mass is also 368.11774614 g/mol .

Scientific Research Applications

Environmental Presence and Impact

Environmental Occurrence and Awareness Diphenyl p-isopropylphenyl phosphate, commonly grouped under organophosphate compounds (OPs), is increasingly used in consumer products as a flame retardant and plasticizer. Despite initial presumptions of safety, its ubiquitous presence across all environmental compartments has raised concerns. Especially in developing countries, there is a growing awareness and need for research regarding the environmental management of these toxic chemicals, including Diphenyl p-isopropylphenyl phosphate (Ali et al., 2017).

Analytical and Research Trends There has been significant research interest in analyzing Diphenyl p-isopropylphenyl phosphate and similar compounds, especially in the context of their environmental presence and impact. A bibliometric analysis from 1992 to 2018 indicates that the last decade saw a spike in the analysis of these pollutants, particularly in developed countries. This surge in research reflects the global scientific community's response to the potential environmental and health threats posed by these substances (Olisah, Okoh, & Okoh, 2018).

Applications and Concerns in Flame Retardants

Utilization and Toxicity Diphenyl p-isopropylphenyl phosphate is part of a group of flame retardants whose significance has risen in recent times due to, among other factors, the reduced use of polybrominated diphenyl ethers (PBDEs). The study provides a comprehensive review of the most commonly used organophosphate flame retardants (FRs), highlighting their importance and potential toxicity, including neurotoxic, fertility, reproductive, and carcinogenic effects (Bruchajzer, Frydrych, & Szymańska, 2015).

Technological Advancements in Flame Retardants The field of flame retardants has seen a shift towards halogen-free solutions, with a growing emphasis on phosphorus-based flame retardants. Recent patent and technical works suggest an increased interest in these alternatives due to their environmental friendliness and effective flame retardancy. Specifically, bridged aromatic diphenyl phosphates, including compounds like Diphenyl p-isopropylphenyl phosphate, have been recognized for their thermal stability, efficiency, and low volatility (Levchik & Weil, 2006).

Environmental Behavior and Degradation

Soil Contamination and Environmental Fate Critical evaluations have been made regarding soil contamination by Diphenyl p-isopropylphenyl phosphate and similar flame retardants. These assessments delve into the potential sources of pollution, their distribution in the soil, and their environmental fate. The studies reveal that these compounds, including Diphenyl p-isopropylphenyl phosphate, are commonly detected even in remote locations, raising concerns about their persistence and potential ecological impacts (McGrath, Ball, & Clarke, 2017).

Degradation Processes in Terrestrial Environments Understanding the degradation processes of Diphenyl p-isopropylphenyl phosphate is crucial for assessing its environmental impact. Research on the degradation of these flame retardants indicates that while there is considerable knowledge about their environmental behavior, gaps still exist, particularly regarding their degradation pathways in terrestrial environments. These insights are vital for developing strategies to mitigate their ecological footprint (Sahu et al., 2021).

Safety And Hazards

Diphenyl p-isopropylphenyl phosphate is a compound that should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised . In the event of a spill or leak, it is recommended to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

There is ongoing research into the pollution status of emerging organophosphate esters (OPEs) in wild fish. A recent study found that some emerging OPEs, including 4-isopropyl phenyl diphenyl phosphate (IPPP), exhibited greater or comparable contamination levels compared to traditional ones . This suggests that emerging OPEs could play an equally important role as traditional OPEs in contributing to OPE pollution in wild fish samples .

properties

IUPAC Name

diphenyl (4-propan-2-ylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21O4P/c1-17(2)18-13-15-21(16-14-18)25-26(22,23-19-9-5-3-6-10-19)24-20-11-7-4-8-12-20/h3-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHFQCKQQLMGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073560
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl p-isopropylphenyl phosphate

CAS RN

55864-04-5
Record name 4-(1-Methylethyl)phenyl diphenyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55864-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, 4-(1-methylethyl)phenyl diphenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055864045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl 4-isopropylphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl p-isopropylphenyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diphenyl p-isopropylphenyl phosphate
Reactant of Route 3
Reactant of Route 3
Diphenyl p-isopropylphenyl phosphate
Reactant of Route 4
Reactant of Route 4
Diphenyl p-isopropylphenyl phosphate
Reactant of Route 5
Reactant of Route 5
Diphenyl p-isopropylphenyl phosphate
Reactant of Route 6
Reactant of Route 6
Diphenyl p-isopropylphenyl phosphate

Citations

For This Compound
3
Citations
P Bohlin-Nizzetto - NILU rapport, 2022 - nilu.brage.unit.no
NILU has, on behalf of the Norwegian Environment Agency, performed chemical analyses of a selection of additives in plastic products. The goal was to identify content and migration of …
Number of citations: 0 nilu.brage.unit.no
P Bohlin-Nizzetto - NILU rapport, 2023 - nilu.brage.unit.no
NILU has, on behalf of the Norwegian Environment Agency, performed chemical analyses of a selection of chemical additives in indoor consumer plastic products. The goal was to …
Number of citations: 2 nilu.brage.unit.no
IV TARASOV, YV GOLUBKOV… - … OF THE USSR, 1983 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.